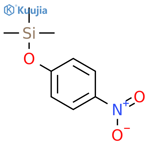

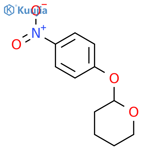

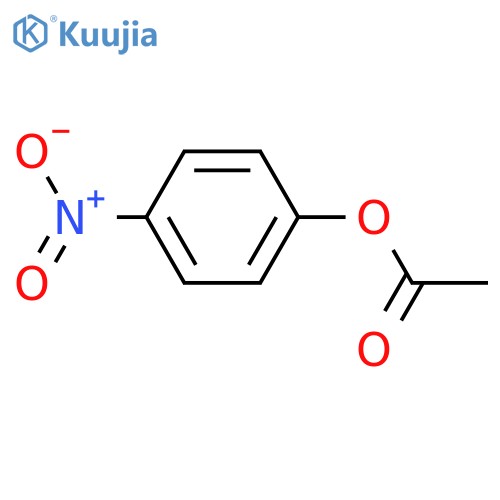

Cas no 830-03-5 (4-Nitrophenyl acetate)

4-Nitrophenyl acetate Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Nitrophenyl acetate

- Acetic acid 4-nitrophenyl ester

- (4-nitrophenyl) acetate

- 4-Nitrophenyl Acetat

- p-Nitrophenylacetate

- p-acetoxynitrobenzene

- p-nitrophenol acetate

- NSC 2633

- p-Nitrobenzene acetate

- acetic acid, 4-nitrophenyl ester

- p-nitrophenyl acetate

- Acetic acid p-nitrophenyl ester

- Acetic acid, p-nitrophenyl ester

- p-Nitrophenyl acetate (VAN)

- P-ACETOXY NITROBENZEN

- I902J0QH9S

- Acetic acid 4-nitro-phenyl ester

- QAUUDNIGJSLPSX-UHFFFAOYSA-N

- Aceticacid,P-Nitrophenylester

- 4-Nitrop

- Acetic acid, p-nitrophenyl ester (6CI, 8CI)

- Phenol, p-nitro-, acetate (7CI)

- 4-Acetyloxy-1-nitrobenzene

- CHEBI:82635

- A840484

- Q27156150

- F31024

- 4-O2NC6H4OAc

- NSC2633

- SCHEMBL74985

- P-NITROPHENYL ACETATES

- 4-Nitrophenyl acetate, esterase substrate

- AKOS015833423

- N-3900

- SY010750

- NSC-2633

- NS00022825

- para-nitrophenyl acetate

- CHEMBL40988

- 4-Nitrophenyl acetate, >=99.0% (GC)

- WLN: WNR DOV1

- EINECS 212-593-5

- UNII-I902J0QH9S

- PNP-ACETATE

- BDBM11326

- AI3-00496

- FT-0619251

- 4-06-00-01298 (Beilstein Handbook Reference)

- MFCD00007326

- CS-W017169

- Phenol, p-nitro-, acetate

- AS-19298

- BRN 0515874

- K4V

- 830-03-5

- DTXSID2061191

- A0040

- DTXCID0048341

- 4-nitrophenylacetate

- Acetic acid pnitrophenyl ester

- Acetic acid, pnitrophenyl ester

- pNitrophenyl acetate

- DB-056674

- pAcetoxynitrobenzene

- pNitrophenol acetate

- Acetic acid, 4nitrophenyl ester

-

- MDL: MFCD00007326

- Inchi: 1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3

- Chave InChI: QAUUDNIGJSLPSX-UHFFFAOYSA-N

- SMILES: O=C(C)OC1C=CC([N+](=O)[O-])=CC=1

- BRN: 0515874

Propriedades Computadas

- Massa Exacta: 181.03800

- Massa monoisotópica: 181.03750770g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 2

- Complexidade: 203

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: 1.5

- Superfície polar topológica: 72.1

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.304±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 77.0 to 80.0 deg-C

- Ponto de ebulição: 314.24°C (rough estimate)

- Índice de Refracção: 1.5468 (estimate)

- Solubilidade: Very slightly soluble (0.72 g/l) (25 º C),

- Coeficiente de partição da água: Insoluble in water.

- Estabilidade/Prazo de validade: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 72.12000

- LogP: 2.04330

- Solubilidade: Not determined

4-Nitrophenyl acetate Informações de segurança

4-Nitrophenyl acetate Dados aduaneiros

- CÓDIGO SH:2915390090

- Dados aduaneiros:

China Customs Code:

2915390090Overview:

2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Nitrophenyl acetate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044406-100g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 100g |

¥404.00 | 2024-07-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00314-10g |

4-Nitrophenyl acetate, 97% |

830-03-5 | 97% | 10g |

¥370.00 | 2023-03-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L00314-50g |

4-Nitrophenyl acetate, 97% |

830-03-5 | 97% | 50g |

¥1635.00 | 2023-03-09 | |

| TRC | N496985-50g |

4-Nitrophenyl Acetate |

830-03-5 | 50g |

$161.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044406-10g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 10g |

¥81.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044406-25g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 25g |

¥118.00 | 2024-07-28 | |

| Apollo Scientific | OR937811-100g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 100g |

£90.00 | 2025-02-20 | |

| Apollo Scientific | OR937811-25g |

4-Nitrophenyl acetate |

830-03-5 | 98% | 25g |

£30.00 | 2025-02-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0040-100G |

4-Nitrophenyl Acetate |

830-03-5 | >98.0%(GC) | 100g |

¥1170.00 | 2024-04-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN3916-25g |

4-Nitrophenyl acetate |

830-03-5 | ≥99% | 25g |

¥590元 | 2023-09-15 |

4-Nitrophenyl acetate Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Water ; 25 °C

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

1.2 Solvents: Water

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

1.2 5 min, rt

1.3 Reagents: Water ; 10 min, rt

Synthetic Routes 20

Synthetic Routes 21

1.2 30 min, rt → 80 °C

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt

4-Nitrophenyl acetate Raw materials

- 2H-Pyran, tetrahydro-2-(4-nitrophenoxy)-

- Benzene,1-nitro-4-[(trimethylsilyl)oxy]-

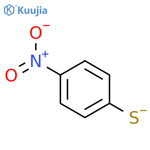

- 4-nitrobenzene-1-thiol

- 4'-Nitroacetanilide

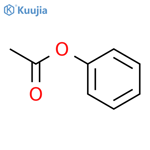

- Phenyl acetate

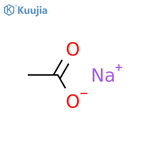

- Sodium acetate

- Borate(1-),tetrafluoro-

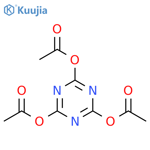

- Triacetyl Cyanurate

- Isopropenyl acetate

- 3(2H)-Pyridazinone,2-acetyl-4,5-dichloro-

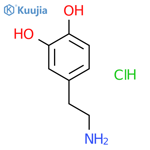

- Dopamine hydrochloride

4-Nitrophenyl acetate Preparation Products

4-Nitrophenyl acetate Literatura Relacionada

-

1. Design and construction of an open source-based photometer and its applications in flow chemistryGabriel Glotz,C. Oliver Kappe React. Chem. Eng. 2018 3 478

-

Lakkoji Satish,Sabera Millan,Krishnendu Bera,Sujata Mohapatra,Harekrushna Sahoo New J. Chem. 2017 41 10712

-

Qingbao Ding,Romas J. Kazlauskas Catal. Sci. Technol. 2017 7 4756

-

Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913

-

Jinxing Chen,Liang Huang,Qingqing Wang,Weiwei Wu,He Zhang,Youxing Fang,Shaojun Dong Nanoscale 2019 11 5960

830-03-5 (4-Nitrophenyl acetate) Produtos relacionados

- 19786-48-2(Methyl 4-Nitrophenoxyacetate)

- 1956-06-5(4-Nitrophenyl propionate)

- 17639-39-3(H-Gly-ONp)

- 1904633-36-8((2Z)-N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-3-phenylprop-2-enamide)

- 67472-44-0(4-Hydroxymethylbenzenesulfonamide)

- 2022146-48-9(N-(1-benzylpiperidin-4-yl)methyl-6-chloropyridine-3-carboxamide)

- 2095396-32-8(Cyclopropanecarboxaldehyde, 2-(1-methyl-1H-pyrazol-4-yl)-, (1R,2R)-)

- 141920-17-4(4-tert-butylpyridine-2,6-dicarbonitrile)

- 24565-03-5(2-Amino-N-(4-anilinophenyl)benzamide)

- 181134-66-7(dispiro[2.0.2?.13]heptane-7-carboxylic acid)